1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
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Overview
Description
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a chemical compound with the molecular formula C10H17BN2O2 and a molecular weight of 208.07 g/mol . This compound is known for its applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction .
Preparation Methods
The synthesis of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole typically involves the reaction of 1-methyl-4-pyrazoleboronic acid with pinacol in the presence of a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: It is commonly used in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, where it reacts with aryl halides to form biaryl compounds. Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF.
Scientific Research Applications
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole involves its role as a boronic ester in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the compound reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds . The molecular targets and pathways involved include the activation of the boronic ester group and the formation of a palladium complex intermediate .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole include:
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-Methylpyrazole-4-boronic Acid Pinacol Ester
- 1-Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester These compounds share similar boronic ester groups and are used in similar types of reactions. this compound is unique in its specific structure and reactivity, making it particularly useful in certain synthetic applications .
Biological Activity
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrazole ring substituted with a dioxaborolane moiety. Its molecular formula is C14H19BN2O3, with a molecular weight of approximately 284.2 g/mol. The presence of the boron atom in the dioxaborolane enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds containing boron can interact with various biological systems through multiple mechanisms:
- Enzyme Inhibition : Boron-containing compounds often act as enzyme inhibitors. For instance, they can inhibit proteases or kinases involved in cellular signaling pathways.
- Metal Ion Coordination : The dioxaborolane group may coordinate with metal ions in biological systems, affecting metalloproteins and enzymes crucial for metabolic processes.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through:
- Induction of Apoptosis : In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways.
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, leading to reduced cell viability.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
Study | Findings |
---|---|
In vitro study on breast cancer cells | Demonstrated significant reduction in cell viability at concentrations of 10 µM and above. Mechanism involved apoptosis induction via caspase activation. |
Anti-inflammatory assay | Showed a decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages treated with the compound. |
Metal ion interaction study | Confirmed coordination ability with Zn²⁺ ions, affecting enzyme activity related to oxidative stress responses. |
Research Findings
Recent findings have highlighted the following key aspects of the biological activity of this compound:
- Cytotoxicity : In various cancer models, it exhibited IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
- Selectivity : The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Synergistic Effects : When combined with conventional chemotherapy agents like doxorubicin, enhanced cytotoxic effects were observed.
Properties
IUPAC Name |
1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-8-6-7-12(9-14)13-10-18-19(5)11-13/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQHYUUFABBBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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